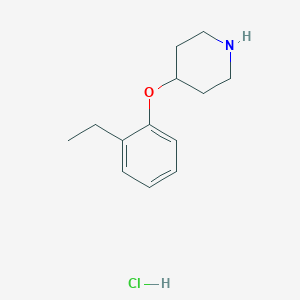

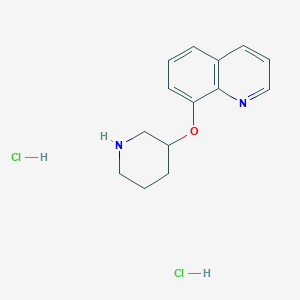

![molecular formula C13H21NO B1391301 2-Methyl-4-[(2-methylpentyl)oxy]aniline CAS No. 946785-92-8](/img/structure/B1391301.png)

2-Methyl-4-[(2-methylpentyl)oxy]aniline

Overview

Description

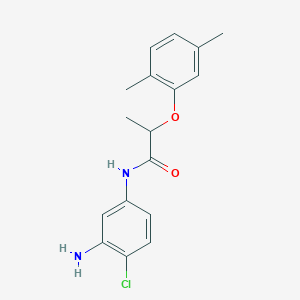

“2-Methyl-4-[(2-methylpentyl)oxy]aniline” is a biochemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “2-Methyl-4-[(2-methylpentyl)oxy]aniline” can be represented by the SMILES notation:CCCC(C)COC1=CC(=C(C=C1)N)C . This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-4-[(2-methylpentyl)oxy]aniline” are not fully detailed in the sources I found. We know its molecular weight is 207.31 and its molecular formula is C13H21NO , but further details would likely require experimental determination.Scientific Research Applications

Efficient Synthesis of Azobenzenes

Research by Priewisch and Rück-Braun (2005) outlines methods for the oxidation of anilines to produce nitrosoarenes, which are then used in the synthesis of azobenzenes. This process involves the catalytic oxidation of methyl 4-aminobenzoate, with the study highlighting the efficiency of using Oxone in a biphasic system for generating useful nitrosoarenes for azo compound synthesis on a large scale (Priewisch & Rück-Braun, 2005).

Heterochiral Interactions in Liquid Crystals

Percec and Oda (1994) investigated the phase behavior of liquid crystals derived from (R)- and (S)-enantiomers of a related compound, demonstrating the impact of molecular chirality on the properties of liquid crystalline phases. This study provides insights into the miscibility and phase transitions of chiral liquid crystals, which are significant for understanding the behavior of complex liquid crystalline systems (Percec & Oda, 1994).

Non-Symmetric Liquid Crystal Dimers

Yeap et al. (2009) synthesized and characterized non-symmetric liquid crystal dimers, revealing the influence of terminal substituents on liquid crystalline behavior. This work contributes to the understanding of how molecular structure affects the liquid crystalline phases and transitions, which is crucial for designing new liquid crystalline materials (Yeap et al., 2009).

Anticorrosive Behavior of Aromatic Epoxy Monomers

Dagdag et al. (2019) explored the anticorrosive properties of aromatic epoxy monomers on carbon steel in acidic solutions. The study highlights the potential of these compounds as corrosion inhibitors, which is important for protecting metal surfaces in corrosive environments (Dagdag et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-methyl-4-(2-methylpentoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-4-5-10(2)9-15-12-6-7-13(14)11(3)8-12/h6-8,10H,4-5,9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFJBQCHECJPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)COC1=CC(=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

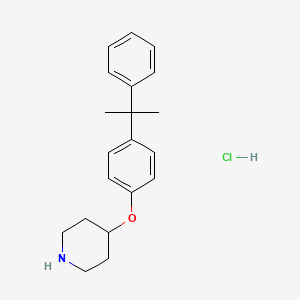

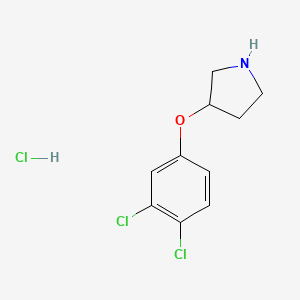

![(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride](/img/structure/B1391218.png)

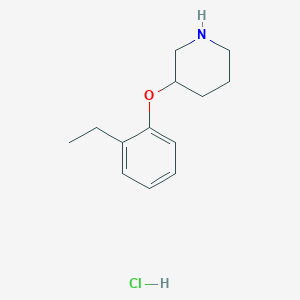

![3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1391225.png)

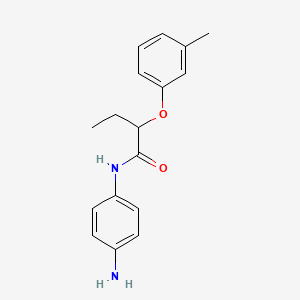

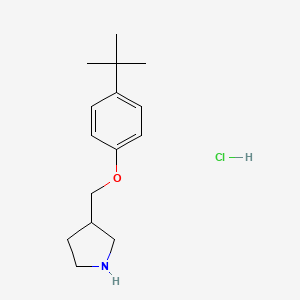

![4-[4-(tert-Butyl)phenyl]piperidine hydrochloride](/img/structure/B1391232.png)